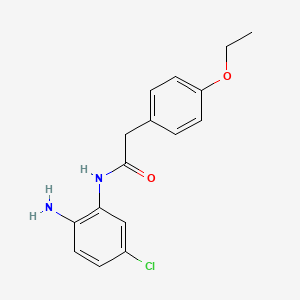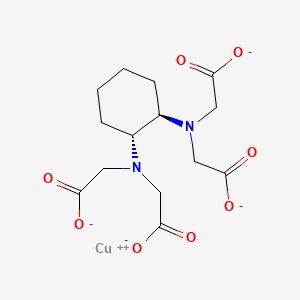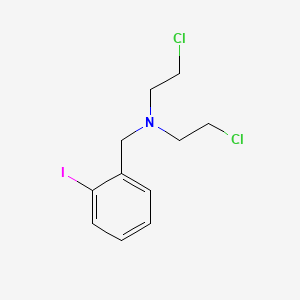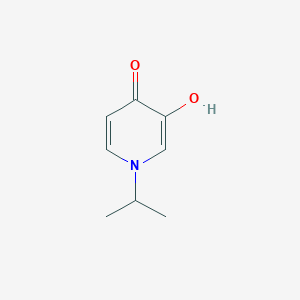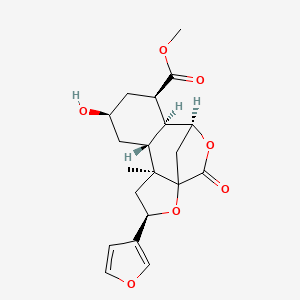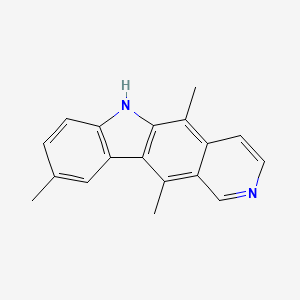
1,3,5-Triazine-2,4,6-triamine mononitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine nitrate, commonly known as melamine nitrate, is an organic compound with the molecular formula C₃H₆N₆·HNO₃. It is a derivative of melamine, which is a triazine-based compound. Melamine nitrate is known for its applications in various fields, including its use as a flame retardant and in the production of resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine nitrate can be synthesized through the reaction of melamine with nitric acid. The reaction typically involves dissolving melamine in water and then adding concentrated nitric acid slowly while maintaining the temperature below 10°C to prevent decomposition. The resulting solution is then evaporated to obtain melamine nitrate crystals.
Industrial Production Methods: Industrial production of 1,3,5-Triazine-2,4,6-triamine nitrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to ensure high yield and purity of the product. The final product is then dried and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form melamine and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides and melamine derivatives.
Reduction: Melamine and its reduced forms.
Substitution: Various substituted melamine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is widely used as a flame retardant in plastics, textiles, and other materials. It is also used in the production of melamine-formaldehyde resins, which are used in laminates, adhesives, and coatings.
Wirkmechanismus
1,3,5-Triazine-2,4,6-triamine nitrate is unique compared to other similar compounds due to its specific properties and applications:
Melamine: While melamine itself is used in the production of resins and as a flame retardant, the nitrate derivative has enhanced flame-retardant properties.
Cyanuric Acid: Another triazine derivative, cyanuric acid, is used in swimming pool water treatment, but it does not have the same flame-retardant properties as melamine nitrate.
Guanamine: Guanamine derivatives are used in the production of resins, but they lack the flame-retardant properties of melamine nitrate.
Vergleich Mit ähnlichen Verbindungen
- Melamine (1,3,5-Triazine-2,4,6-triamine)
- Cyanuric Acid (1,3,5-Triazine-2,4,6-triol)
- Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine)
Eigenschaften
CAS-Nummer |
15066-38-3 |
|---|---|
Molekularformel |
C3H7N7O3 |
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
nitric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |
InChI-Schlüssel |
CSGNMMLYYZTWBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


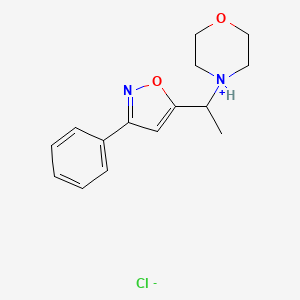
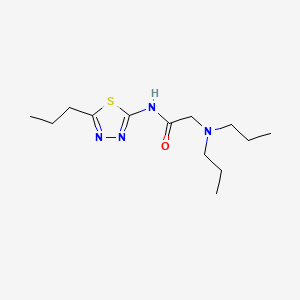
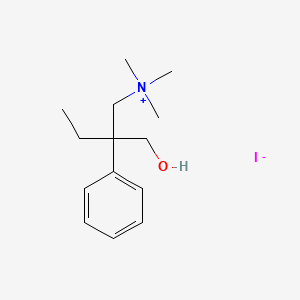
![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
